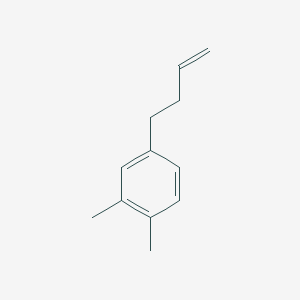
4-(3,4-Dimethylphenyl)-1-butene
Descripción general
Descripción
The compound “4-(3,4-Dimethylphenyl)-1-butene” is a derivative of the 3,4-dimethylphenyl group . It’s likely to be an organic compound, given the presence of carbon ©, hydrogen (H), and possibly other elements.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as 2,4-diaryltetrahydroquinolines have been synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a butene (four-carbon alkene) group attached to a 3,4-dimethylphenyl group .
Aplicaciones Científicas De Investigación
Ethylene Dimerization and Alphabutol Optimization
The production of Butene-1, a critical component for high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), has garnered significant interest in industrial and research sectors. Alphabutol technology, which focuses on ethylene dimerization, is a key process for Butene-1 production. Research has primarily emphasized enhancing the selectivity of Butene-1 from ethylene using various catalysts. Operational processes aimed at minimizing fouling during chemical reactions are critical for improving Butene-1 selectivity. However, fouling issues in the Alphabutol process remain inadequately addressed, indicating room for improvement in ethylene dimerization research technology, particularly in operational processes and conditions (Alenezi, Manan, & Zaidel, 2019).
Ionic Liquid Membranes for Gas Separations
Supported ionic liquid membranes (SILMs) have shown superior performance over standard polymers for gas separations, including CO2/N2 and CO2/CH4 separations. Before further resources are allocated to develop new room temperature ionic liquids (RTILs) and SILMs, it's crucial to consider existing benchmarks for SILM performance and potential upper limits based on the physical chemistry of RTILs. Future research should focus on SILMs from RTILs with smaller molar volumes and the use of facilitated transport via silver carriers for olefin/paraffin separations (Scovazzo, 2009).
Understanding and Mitigating Butadiene's Health Risks
Research on butadiene (BD) and its metabolites, including DNA and hemoglobin adducts, offers insights into the accurate assessment of human cancer risks associated with BD exposure. BD metabolism studies suggest the significant role of 3,4-epoxy-1,2-butanediol as a major electrophile for macromolecule binding, highlighting the potential for sensitive populations associated with the GSTT1 null genotype. These studies underscore the importance of addressing interindividual differences in BD metabolism and the need for specific biomarkers to accurately assess BD's health risks (Swenberg, Koc, Upton, Georguieva, Ranasinghe, Walker, & Henderson, 2001).
Catalysis and Polymerization
Half-metallocene benzylidene complexes of tantalum with various auxiliary ligands, including 1,3-butadiene, have been studied for their ability to control the stereochemistry of benzylidene moiety and induce reactivity. These complexes catalyze the ring-opening metathesis polymerization of norbornene, producing polymers with specific C=C bond configurations. The selectivity is attributed to the control of the stereochemistry of the propagating alkylidene chain end by the auxiliary ligand, demonstrating the potential for targeted polymer production (Mashima, 2005).
Poly(3,4-ethylenedioxythiophene) in Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials have shown significant progress, with a ZT of 10−1 now being easily achievable. The inherent attributes of PEDOT, such as weight, size, and flexibility, may be of greater importance for military and niche applications. This review highlights the potential for PEDOT-based TE materials to achieve a ZT ∼100 in the future, considering the advancements in material processing techniques and the growing interest in PEDOT (Yue & Xu, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-but-3-enyl-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-8-7-10(2)11(3)9-12/h4,7-9H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMFMZUPXVPDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B3338430.png)
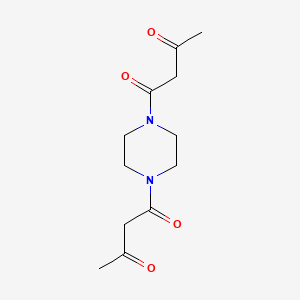
![1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea](/img/structure/B3338437.png)




![2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline](/img/structure/B3338468.png)
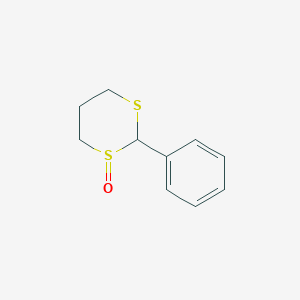
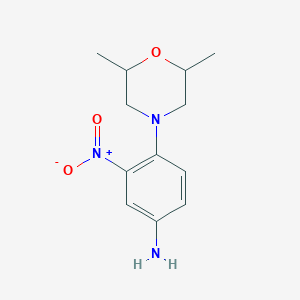
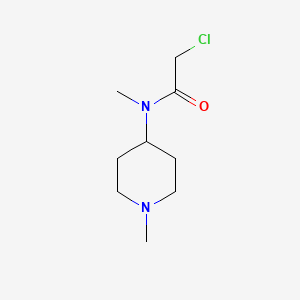
![11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B3338529.png)
![methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3338536.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid](/img/structure/B3338540.png)